molecular formula C28H37NO B12531732 N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide CAS No. 656822-91-2

N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide

Cat. No.: B12531732
CAS No.: 656822-91-2
M. Wt: 403.6 g/mol
InChI Key: MFORKTTURGHSOJ-QFIPXVFZSA-N
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Description

N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide is a chiral amide derivative featuring an anthracene moiety linked via an ethyl group to a dodecanamide chain. The (1S) configuration introduces stereochemical specificity, which can influence its interactions in biological systems or material applications.

Properties

CAS No.

656822-91-2

Molecular Formula

C28H37NO

Molecular Weight

403.6 g/mol

IUPAC Name

N-[(1S)-1-anthracen-9-ylethyl]dodecanamide

InChI

InChI=1S/C28H37NO/c1-3-4-5-6-7-8-9-10-11-20-27(30)29-22(2)28-25-18-14-12-16-23(25)21-24-17-13-15-19-26(24)28/h12-19,21-22H,3-11,20H2,1-2H3,(H,29,30)/t22-/m0/s1

InChI Key

MFORKTTURGHSOJ-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C1=C2C=CC=CC2=CC3=CC=CC=C31

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide typically involves the reaction of anthracene derivatives with dodecanamide precursors. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols .

Mechanism of Action

The mechanism by which N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide exerts its effects involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular functions . Additionally, the compound may interact with enzymes and receptors, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Anthracene Moieties

A. Anthracene-Based Oleamides ()

Compounds such as N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)oleamide (Inh. 2) and N-(anthracen-1-yl)oleamide (Inh. 4) share the anthracene core but differ in substituents:

  • Key Differences :
    • Substituents : Inh. 2 contains a dioxo group at positions 9 and 10, enhancing electron-withdrawing properties, whereas the target compound has an unsubstituted anthracene.
    • Chain Length and Functional Groups : Inh. 4 uses oleamide (C18:1), while the target compound employs a saturated dodecanamide (C12), reducing conformational flexibility.
    • Applications : Oleamide derivatives are studied as corrosion inhibitors, while the target compound’s amide linkage may suit lipid raft modulation or fluorescence applications .
B. Anthracene Schiff Bases ()

(E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine features an imine group instead of an amide.

  • Key Differences :
    • Electronic Properties : The imine group in the Schiff base allows for coordination with metals, making it suitable for catalysis or sensors, whereas the amide in the target compound supports hydrogen bonding .
    • Fluorescence : The Schiff base’s conjugation may alter emission wavelengths compared to the anthracene-amide system.
C. 4-(Anthracen-9-yl)pyridine ()

This compound replaces the ethyl-dodecanamide chain with a pyridine ring.

  • Key Differences :
    • Aromatic Interactions : Pyridine’s nitrogen enables π-stacking and hydrogen bonding, influencing crystal packing. The target compound’s flexible dodecanamide may lead to less ordered structures .

Dodecanamide Derivatives

A. Lauramide MEA and MIPA ()

N-(2-hydroxyethyl)dodecanamide (Lauramide MEA) and N-(2-hydroxypropyl)dodecanamide (Lauramide MIPA) are surfactants.

  • Key Differences :
    • Polar Headgroups : Lauramide MEA/MIPA have hydroxyl groups, enhancing water solubility. The target compound’s anthracene and lack of hydroxyls increase hydrophobicity, favoring lipid bilayer integration .
    • Applications : Lauramide derivatives function as antistatic agents, while the target compound’s anthracene may enable photophysical applications.
B. Sphingosine-Like Analogues ()

Compounds like N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-2-methylheptadec-3-enyl]dodecanamide (Compound 1) feature hydroxyl and alkyl chains.

  • Key Differences :
    • Hydrogen Bonding : Multiple hydroxyl groups in Compound 1 enhance interactions with lipid rafts and cholesterol. The target compound’s single amide group limits such interactions .

Functional and Computational Comparisons

Electronic and Fluorescence Properties
  • Anthracen-9-yl Methanone (): The ketone group in anthracen-9-yl(10H-phenothiazine-10-yl)methanone may stabilize excited states differently than the amide in the target compound, affecting fluorescence quantum yields .
Physicochemical Properties
Property Target Compound Inh. 4 () Lauramide MEA ()
LogP ~6.5 (estimated) ~8.1 (oleamide chain) ~3.5 (hydroxyl group)
Melting Point Not reported Likely <100°C ~80–90°C
Solubility Low in water Moderate in lipids High in polar solvents

Biological Activity

N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications, drawing from diverse research sources.

Chemical Structure and Synthesis

This compound features an anthracene moiety linked to a dodecanamide chain. This structure provides unique physicochemical properties that enhance its biological activity. The synthesis typically involves reactions between anthracene derivatives and dodecanamide precursors, commonly employing methods such as the Suzuki/Sonogashira cross-coupling reaction, which is efficient for forming carbon-carbon bonds.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The anthracene component can intercalate with DNA, potentially affecting gene expression and cellular functions. This interaction may lead to various biological effects, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. For instance, in vitro studies demonstrated that treatment with this compound resulted in significant cell death in various cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress in cellular models. This dual action makes it a candidate for further development in therapeutic applications targeting both cancer and inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
CytotoxicitySignificant reduction in cell viability

Case Studies

Case Study 1: Anticancer Activity

In a study published in 2024, researchers treated DU145 prostate cancer cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of the compound using LPS-stimulated macrophages. Treatment with this compound led to a significant reduction in TNF-alpha production, indicating its potential as an anti-inflammatory agent. The study highlighted the compound's ability to modulate NF-kB signaling pathways, which are crucial in inflammatory responses .

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